

3,4-Diethoxyphenylacetonitrile: A Comprehensive Technical Guide for Synthetic Applications

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Compound of Interest

Compound Name: **3,4-Diethoxyphenylacetonitrile**

Cat. No.: **B1297519**

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Introduction

3,4-Diethoxyphenylacetonitrile, a key organic intermediate, plays a significant role in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a benzene ring substituted with two ethoxy groups and an acetonitrile moiety, provides a versatile scaffold for further chemical modifications. This technical guide offers an in-depth overview of the synthesis, key reactions, and applications of **3,4-diethoxyphenylacetonitrile**, complete with detailed experimental protocols, quantitative data, and process visualizations to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of **3,4-diethoxyphenylacetonitrile** is provided below.

Property	Value	Reference
CAS Number	27472-21-5	[1] [2]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[1] [2]
Molecular Weight	205.25 g/mol	[2]
Melting Point	33-35 °C	[2]
Boiling Point	130 °C at 1 mmHg	[2]
Density	1.043 g/cm ³	[2]
Appearance	White solid	[2]

Synthesis of 3,4-Diethoxyphenylacetonitrile

The primary synthetic route to **3,4-diethoxyphenylacetonitrile** involves the cyanation of 3,4-diethoxybenzyl chloride.

Table 1: Synthesis of 3,4-Diethoxyphenylacetonitrile

Starting Material	Reagents	Solvent	Catalyst	Temperature	Reaction Time	Yield	Reference
3,4-Diethoxybenzyl Chloride	Sodium Cyanide, Water	Monochlorobenzene	N,N-Diethyl Cyclohexylamine	105-110 °C (Reflux)	1 hour addition, 1 hour at reflux	~90%	[3]

Experimental Protocol: Synthesis from 3,4-Diethoxybenzyl Chloride[3]

Materials:

- 3,4-Diethoxybenzyl chloride (143 parts by weight)
- Sodium cyanide (68.6 parts by weight)

- N,N-Diethyl cyclohexylamine (2.5 parts by weight)
- Monochlorobenzene (609 parts by weight)
- Water (350 parts by weight)

Procedure:

- In a reactor equipped with a stirrer and reflux condenser, a solution of sodium cyanide in water is prepared.
- N,N-diethyl cyclohexylamine is added to the aqueous sodium cyanide solution.
- The mixture is heated to reflux temperature (approximately 105-110 °C).
- A solution of 3,4-diethoxybenzyl chloride in monochlorobenzene is slowly added to the refluxing mixture over a period of about one hour with vigorous stirring.
- After the addition is complete, the reaction mixture is maintained at reflux temperature for an additional hour to ensure the reaction goes to completion.
- Upon cooling, the organic layer is separated, washed with water, and the solvent is removed under reduced pressure to yield **3,4-diethoxyphenylacetonitrile**. The product is reported to have an assay of about 90%.

Key Reactions of 3,4-Diethoxyphenylacetonitrile as a Synthetic Intermediate

3,4-Diethoxyphenylacetonitrile serves as a precursor to several important pharmaceutical building blocks, primarily through the reduction of the nitrile group to an amine or its hydrolysis to a carboxylic acid.

Reduction to 2-(3,4-Diethoxyphenyl)ethylamine

The reduction of the nitrile group affords 2-(3,4-diethoxyphenyl)ethylamine, a key intermediate in the synthesis of various therapeutic agents.

Table 2: Reduction of 3,4-Diethoxyphenylacetonitrile

Reagent	Catalyst	Solvent	Temperature	Pressure	Yield	Reference
Hydrogen	Raney Nickel	80-96% Aqueous Ethanol with 9-12% Ammonia	45-68 °C	8-10 atm	High Purity	

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

Materials:

- **3,4-Diethoxyphenylacetonitrile**
- Raney Nickel catalyst
- 80-96% Aqueous Ethanol
- Ammonia

Procedure:

- A hydrogenation reactor is charged with **3,4-diethoxyphenylacetonitrile** and a slurry of Raney Nickel catalyst in aqueous ethanol containing ammonia.
- The reactor is sealed and pressurized with hydrogen to 8-10 atm.
- The reaction mixture is heated to 45-68 °C with stirring.
- The reaction is monitored until the uptake of hydrogen ceases.
- After cooling and venting the reactor, the catalyst is filtered off.
- The filtrate is concentrated by evaporation of the solvent.

- The residue is purified by vacuum fractionation to yield highly pure 2-(3,4-diethoxyphenyl)ethylamine.

Hydrolysis to 3,4-Diethoxyphenylacetic Acid

Hydrolysis of the nitrile group provides 3,4-diethoxyphenylacetic acid, another valuable synthetic intermediate. While a specific protocol for the diethoxy compound is not readily available, a general procedure for the hydrolysis of arylacetonitriles using sulfuric acid can be adapted.

Table 3: Hydrolysis of Arylacetonitriles (General Procedure)

Reagent	Solvent	Reaction Time	General Yield	Reference
Sulfuric Acid	Water	~45 minutes (reflux)	77-80%	[4]

Experimental Protocol: Acid-Catalyzed Hydrolysis (Adapted from a General Procedure)[4]

Materials:

- 3,4-Diethoxyphenylacetonitrile**
- Concentrated Sulfuric Acid
- Water

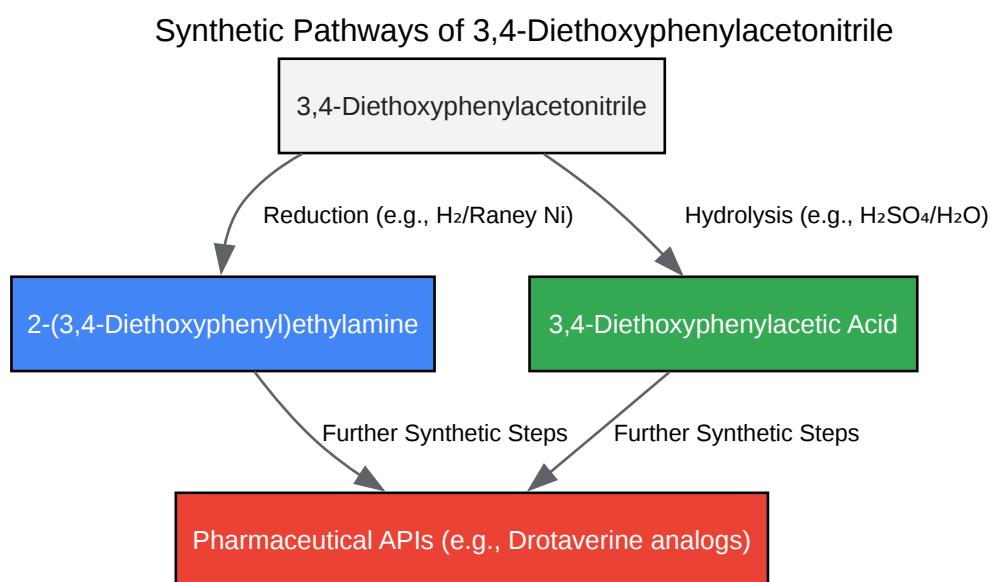
Procedure:

- In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, a mixture of water and concentrated sulfuric acid is prepared.
- 3,4-Diethoxyphenylacetonitrile** is added to the acidic solution.
- The mixture is heated to reflux and stirred for approximately 45 minutes to 1 hour, or until the reaction is complete (monitored by TLC).

- After cooling, the reaction mixture is poured into cold water to precipitate the carboxylic acid.
- The solid 3,4-diethoxyphenylacetic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Visualization of Synthetic Pathways and Workflows

Synthetic Pathways from 3,4-Diethoxyphenylacetonitrile

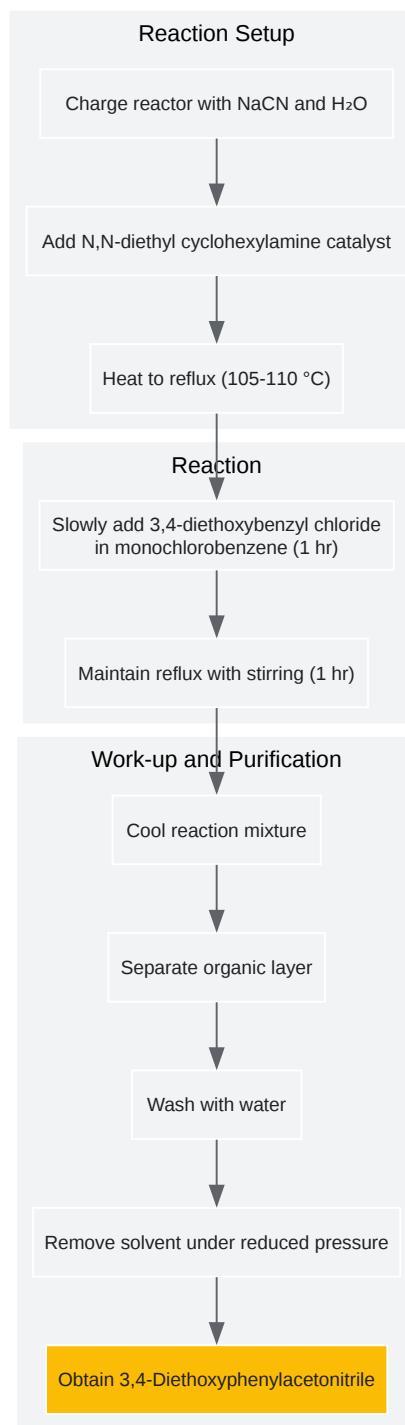


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Caption: Key synthetic transformations of **3,4-diethoxyphenylacetonitrile**.

Experimental Workflow for the Synthesis of 3,4-Diethoxyphenylacetonitrile

Workflow for Synthesis of 3,4-Diethoxyphenylacetonitrile

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Caption: Step-by-step workflow for the synthesis of **3,4-diethoxyphenylacetonitrile**.

Conclusion

3,4-Diethoxyphenylacetonitrile is a valuable and versatile intermediate in the synthesis of pharmaceutically active molecules. The synthetic routes and subsequent chemical transformations outlined in this guide provide a solid foundation for researchers and drug development professionals. The detailed experimental protocols and tabulated data offer practical insights for laboratory-scale synthesis and process development. The provided visualizations of the synthetic pathways and experimental workflows serve to further clarify the chemical processes involved, facilitating a deeper understanding and application of **3,4-diethoxyphenylacetonitrile** in organic synthesis.

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